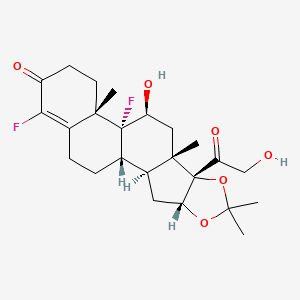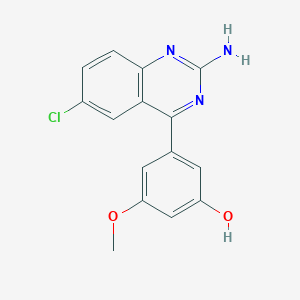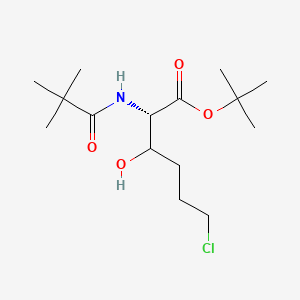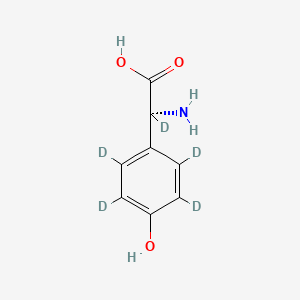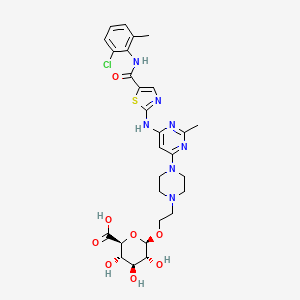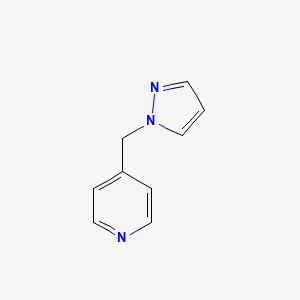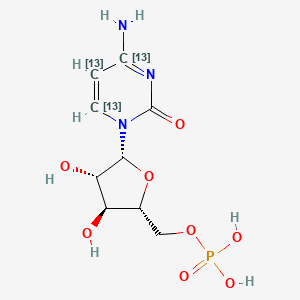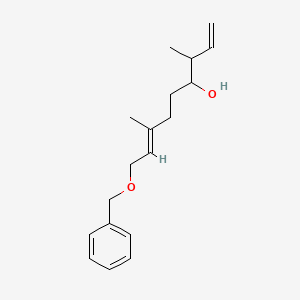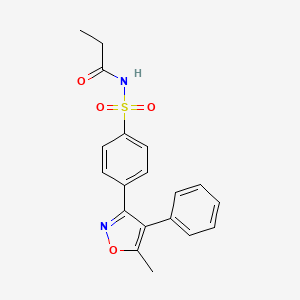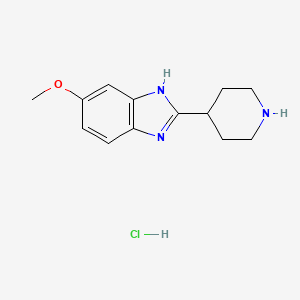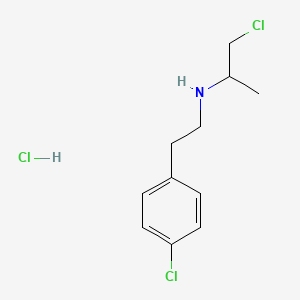
Canagliflozin 2-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canagliflozin 2-Glucuronide is a metabolite of Canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine . This compound is formed through the glucuronidation process, where Canagliflozin is conjugated with glucuronic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin. This process typically requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a specific pH, usually around 7.4, and a temperature of 37°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous feeding of Canagliflozin and UDP-glucuronic acid into the bioreactor, with the product being continuously extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions
Canagliflozin 2-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase, buffered aqueous solution at pH 7.4, 37°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the glucuronidation reaction is this compound itself. Oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .
科学研究应用
Canagliflozin 2-Glucuronide has several applications in scientific research:
作用机制
Canagliflozin 2-Glucuronide exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby increasing urinary glucose excretion and lowering plasma glucose levels . The molecular targets involved include the SGLT2 proteins, which are responsible for glucose reabsorption in the kidneys .
相似化合物的比较
Similar Compounds
- Dapagliflozin 2-Glucuronide
- Empagliflozin 2-Glucuronide
- Ipragliflozin 2-Glucuronide
Uniqueness
Canagliflozin 2-Glucuronide is unique in its specific inhibition of SGLT2, which leads to a significant reduction in glucose reabsorption and an increase in urinary glucose excretion. Compared to other similar compounds, this compound has shown a distinct pharmacokinetic profile and efficacy in clinical studies .
属性
分子式 |
C30H33FO11S |
|---|---|
分子量 |
620.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1 |
InChI 键 |
TZIBMGFJORCASO-UDMAREEUSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
